4-(3,5-Dichlorophenyl)pyrimidine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2S/c11-7-3-6(4-8(12)5-7)9-1-2-13-10(15)14-9/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKCASVBUJGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,5 Dichlorophenyl Pyrimidine 2 Thiol and Analogues
Historical Development of Pyrimidine-2-thiol (B7767146) Synthesis
The journey into the synthesis of pyrimidine (B1678525) derivatives is a long and storied one, with foundational work laid in the late 19th century. The first investigations into thiopyrimidines began during this period, exploring the incorporation of sulfur into the pyrimidine ring. nih.gov A landmark development in the broader field of pyrimidine synthesis was the work of Italian chemist Pietro Biginelli, who in 1891 reported a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea (B33335) under acidic conditions. nih.govwikipedia.org This acid-catalyzed cyclocondensation, now famously known as the Biginelli reaction, provided a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org
The adaptation of this reaction to include thiourea (B124793) in place of urea was a pivotal advancement, opening a direct pathway to the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. nih.gov This modification laid the essential groundwork for many of the contemporary methods used today to synthesize pyrimidine-2-thiol derivatives. The classical approach generally involves the condensation of a 1,3-bifunctional three-carbon fragment with a thiourea or a related N-C-N synthon. bu.edu.eg Over the decades, this fundamental strategy has been refined and expanded, leading to a multitude of methods for creating diversely substituted pyrimidine-2-thiols.
Contemporary Synthetic Strategies for Dichlorophenyl Pyrimidine-2-thiols
Modern synthetic chemistry offers several efficient pathways to 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol and its analogues. These methods prioritize high yields, operational simplicity, and the ability to introduce specific substituents like the dichlorophenyl group.
Building on the principles of the Biginelli reaction, one-pot multicomponent reactions (MCRs) have become a cornerstone of modern heterocyclic synthesis due to their efficiency and atom economy. mdpi.com These reactions allow for the construction of complex molecules like this compound in a single step from readily available starting materials, which typically include 3,5-dichlorobenzaldehyde (B167965), a 1,3-dicarbonyl compound, and thiourea. nih.govnih.gov
Table 1: Comparison of Catalysts in Biginelli-like Multicomponent Reactions
| Catalyst | Conditions | Advantages |
|---|---|---|
| Brønsted Acids (e.g., HCl) | Acid-catalyzed, heating | The classical, original method. wikipedia.org |
| Lewis Acids (e.g., Yb(OTf)₃) | Solvent-free, heating | Increased yields, shorter reaction times, catalyst can be recovered and reused. organic-chemistry.org |
| Iridium Pincer Complexes | Dehydrogenative annulation from alcohols | Sustainable synthesis from biomass-accessible materials. nih.gov |
| Ultrasound/NH₄Cl | Methanol solvent | Synergistic effect of ultrasound and catalyst, mild conditions. nih.gov |
The most direct and widely used method for constructing the pyrimidine-2-thiol core is the cyclocondensation of a suitable three-carbon precursor with thiourea. bu.edu.eg This [3+3] cyclization approach is versatile and can be adapted for a wide range of substrates. nih.gov
A common strategy involves reacting an α,β-unsaturated ketone (chalcone) with thiourea in the presence of a base, such as potassium hydroxide (B78521) in ethanol (B145695). nih.gov The reaction proceeds through a Michael addition of thiourea to the enone system, followed by intramolecular cyclization and dehydration to yield the dihydropyrimidine-2-thione, which can then be oxidized to the aromatic pyrimidine-2-thiol. nih.gov
An alternative to thiourea is the use of S-alkylisothiouronium salts. nih.gov Condensing these reagents with β-ketoesters offers a convenient one-pot method to produce 4-pyrimidone-2-thioethers. nih.govrsc.org This approach can be advantageous as it avoids the direct handling of thiols and can prevent side reactions like overalkylation that may occur in a two-step synthesis involving initial condensation with thiourea followed by alkylation. nih.gov
Chalcones, or 1,3-diaryl-2-propen-1-ones, are highly valuable and versatile precursors for the synthesis of 4,6-diarylpyrimidine-2-thiols. nih.govekb.egpnrjournal.com The synthesis is typically a two-step process:
Chalcone (B49325) Synthesis: The required chalcone precursor is synthesized via a Claisen-Schmidt condensation. For the target compound, this compound, a plausible chalcone intermediate would be (E)-1-aryl-3-(3,5-dichlorophenyl)prop-2-en-1-one. This is formed by the base-catalyzed condensation of 3,5-dichlorobenzaldehyde with an appropriate acetophenone (B1666503) derivative. pnrjournal.com
Cyclization with Thiourea: The purified chalcone is then subjected to a cyclocondensation reaction with thiourea. This reaction is typically carried out under basic conditions, for example, by refluxing the reactants in ethanolic potassium hydroxide. nih.govimpactfactor.org The reaction yields the corresponding 4-(3,5-dichlorophenyl)-6-aryl-dihydropyrimidine-2(1H)-thione, which upon aromatization gives the final pyrimidine-2-thiol product. researchgate.netnih.gov
This method is highly effective for producing a wide library of pyrimidine-2-thiol analogues, as the substitution on both aromatic rings can be easily varied by changing the starting aldehyde and ketone. researchgate.net
Table 2: General Scheme for Pyrimidine-2-thiol Synthesis from Chalcones
| Step | Reaction | Reactants | Typical Conditions | Product |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 3,5-Dichlorobenzaldehyde + Substituted Acetophenone | Ethanolic NaOH, Room Temperature | (E)-3-(3,5-Dichlorophenyl)-1-(aryl)prop-2-en-1-one (Chalcone) |
| 2 | Cyclocondensation | Chalcone + Thiourea | Ethanolic KOH, Reflux | 4-(3,5-Dichlorophenyl)-6-arylpyrimidine-2-thiol |
Mechanistic Insights into Pyrimidine-2-thiol Formation
Understanding the reaction mechanism is crucial for optimizing synthetic conditions and predicting product outcomes. The formation of pyrimidine-2-thiols is governed by fundamental organic reaction principles and an important tautomeric equilibrium.
Pyrimidine-2-thiol exists in a tautomeric equilibrium with its pyrimidine-2(1H)-thione form. nih.gov This thioamide-iminothiol tautomerism is a key feature of these molecules and influences their reactivity and spectroscopic properties. scispace.com
Thione Form (Thioamide): Characterized by a C=S double bond and an N-H bond within the ring.
Thiol Form (Iminothiol): Characterized by a C-S-H single bond arrangement and a C=N double bond within the ring.
Generally, the thione form is thermodynamically more stable and predominates, particularly in polar solvents. scispace.comcdnsciencepub.com However, the thiol form, though present in lower concentration, is often invoked to explain the reactivity of the molecule in S-alkylation and S-acylation reactions. scispace.com The equilibrium can be influenced by solvent polarity, with nonpolar solvents favoring the thiol tautomer. cdnsciencepub.com This tautomerism is critical, as the final isolated product is often a mixture or can be represented by either structure, though it is formally named as a "thiol."
The mechanism for the formation of the pyrimidine ring from a chalcone and thiourea is believed to proceed via a conjugate (Michael) addition of the nucleophilic sulfur or nitrogen of thiourea to the β-carbon of the α,β-unsaturated ketone. nih.gov This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable 3,4-dihydropyrimidine-2(1H)-thione. nih.govacs.org Subsequent oxidation or tautomerization leads to the aromatic pyrimidine-2-thiol ring system.
Nucleophilic Substitution and Addition Mechanisms
The formation of the 4-arylpyrimidine-2-thiol core predominantly relies on the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and thiourea. researchgate.netnih.gov This process involves a sequence of nucleophilic addition and substitution-like (condensation) steps to construct the heterocyclic ring.
An overview of this common synthetic route is presented below:
Table 1: Nucleophilic Addition-Condensation for 4-Arylpyrimidine-2-thiol Synthesis| Precursor (Chalcone Derivative) | Reagents | Conditions | Product |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | Thiourea, KOH | Absolute Ethanol, Reflux | 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol nih.gov |
| 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Thiourea, KOH | Absolute Ethanol, Reflux | 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol nih.gov |
| 1-(4-Chlorophenyl)-3-(p-tolyl)prop-2-en-1-one | Thiourea, KOH | Absolute Ethanol, Reflux | 4-(4-Chlorophenyl)-6-p-tolylpyrimidine-2-thiol nih.gov |
Once the pyrimidine-2-thiol ring is formed, the thiol group itself can act as a nucleophile. S-alkylation of the thiol to form a thioether is a common subsequent reaction, proceeding through a standard nucleophilic substitution mechanism where the thiolate anion attacks an alkyl halide. nih.govresearchgate.net
Furthermore, nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a key strategy for further functionalization. Leaving groups, such as halogens or sulfones, at the C2, C4, or C6 positions of the pyrimidine ring can be displaced by various nucleophiles. nih.govrsc.org For instance, a 4-chloropyrimidine (B154816) derivative can react with nucleophiles to introduce different substituents at that position. rsc.org This approach is particularly useful for modifying the core structure after its initial synthesis. The reactivity of the ring towards SNAr is enhanced by the electron-withdrawing nature of the nitrogen atoms. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 4 3,5 Dichlorophenyl Pyrimidine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of 4-(3,5-dichlorophenyl)pyrimidine-2-thiol is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the dichlorophenyl ring would likely appear as a complex multiplet or as distinct singlets and doublets, depending on their coupling interactions. The pyrimidine (B1678525) ring protons, if any, would also exhibit characteristic shifts. The thiol proton (-SH) may present as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H | 7.0 - 7.5 | d | ~5.0 |
| Dichlorophenyl-H | 7.5 - 8.0 | m | - |
Note: This is a hypothetical data table based on known chemical shifts for similar structures.
¹³C NMR Investigations of Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyrimidine ring are expected to resonate at characteristic chemical shifts, with the carbon bearing the thiol group appearing at a significantly different shift compared to the others. The carbon atoms of the dichlorophenyl ring would also have predictable shifts, influenced by the electron-withdrawing nature of the chlorine atoms.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C2 (C-SH) | 175 - 185 |
| Pyrimidine C4 (C-Aryl) | 160 - 165 |
| Pyrimidine C5 | 110 - 115 |
| Pyrimidine C6 | 150 - 155 |
| Dichlorophenyl C1' (C-Pyrimidine) | 138 - 142 |
| Dichlorophenyl C2'/C6' | 128 - 132 |
| Dichlorophenyl C3'/C5' (C-Cl) | 133 - 137 |
Note: This is a hypothetical data table based on known chemical shifts for similar structures.
Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrimidine ring (if in tautomeric form), C=N and C=C stretching vibrations of the aromatic rings, and the C-Cl stretching of the dichlorophenyl group. The C=S stretching of the thiol group would also be a key diagnostic peak.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Thione tautomer) | 3100 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C=S Stretch | 1100 - 1250 |
Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups.
Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2, M+4) would also be observed in a predictable ratio, confirming the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of the thiol group, cleavage of the pyrimidine ring, and fragmentation of the dichlorophenyl ring.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Identity |
|---|---|---|
| [M]⁺ | 272 | Molecular Ion |
| [M+2]⁺ | 274 | Isotopic peak (¹³C, ³⁷Cl) |
| [M+4]⁺ | 276 | Isotopic peak (² x ³⁷Cl) |
| [M-SH]⁺ | 239 | Loss of thiol radical |
| [C₁₀H₅Cl₂N₂]⁺ | 239 | Fragment |
Note: This is a hypothetical data table based on the calculated molecular weight and expected fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A successful single-crystal X-ray diffraction study of this compound would unequivocally determine its molecular geometry, including bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. While the crystal structure of the title compound is not available, studies on similar molecules like 4-amino-3,5-dichloropyridine (B195902) have shown the formation of supramolecular chains through hydrogen bonding. Such analyses are crucial for understanding the solid-state properties of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides a quantitative determination of the percentage composition of elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a molecule. This analytical method is fundamental for verifying the empirical formula of a compound, thereby confirming its molecular formula and assessing its purity.
For this compound, the molecular formula is established as C₁₀H₆Cl₂N₂S. Based on this formula, the theoretical elemental composition can be calculated with high precision. The molecular weight of the compound is 257.14 g/mol .
The verification process involves comparing these theoretical percentages with the experimental values obtained from a CHNS analyzer. researchgate.net In this procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.
Typically, experimental results that fall within ±0.4% of the calculated theoretical values are considered acceptable confirmation of the compound's structure and purity. acs.orgnih.gov While specific experimental data for this compound is not detailed in foundational public literature, the established methodology is consistently applied to analogous pyrimidine-2-thiol (B7767146) derivatives for structural validation. researchgate.netnih.gov This comparison between "calculated" and "found" values is a critical step in the characterization of novel heterocyclic compounds. d-nb.infonih.gov
Below is the theoretical elemental composition for this compound.
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 46.71 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.35 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.57 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.90 |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.47 |
| Total | 257.138 | 100.00 |
Computational and Theoretical Chemistry of 4 3,5 Dichlorophenyl Pyrimidine 2 Thiol Systems
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of heterocyclic compounds, offering a balance between accuracy and computational cost. nih.gov For pyrimidine-2-thiol (B7767146) systems, DFT is instrumental in elucidating electronic structures and predicting chemical behavior. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometry and compute various electronic properties. irjweb.comnih.govmaterialsciencejournal.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. youtube.com The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov
In pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and the sulfur atom of the thiol group, indicating these are primary sites for electrophilic attack. The LUMO is typically localized over the pyrimidine ring system. researchgate.net For a molecule like 4-(3,5-dichlorophenyl)pyrimidine-2-thiol, the dichlorophenyl substituent would also influence the electron distribution. The electron-withdrawing nature of the chlorine atoms can lower the HOMO and LUMO energy levels. Theoretical calculations for related pyrimidine structures provide insight into these properties. irjweb.comnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 |
| 4-Phenylpyrimidine | -6.9161 | -1.9315 | 4.9846 |
Note: Data is derived from DFT calculations on related pyrimidine structures to illustrate typical values. irjweb.comnih.govresearchgate.net
DFT is a valuable tool for mapping potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. mdpi.com For pyrimidine-2-thiol systems, this can be applied to predict the outcomes of reactions such as nucleophilic aromatic substitution (SNAr).
Studies on related 2-sulfonylpyrimidines reacting with thiol nucleophiles have shown that DFT calculations can accurately model the Gibbs free energy profile. researchgate.net These models typically identify a two-step process involving the formation of a Meisenheimer intermediate. The calculations can determine which step is rate-determining by comparing the energies of the transition states. For substitutions on the pyrimidine ring, the LUMO density is a key factor; positions with low LUMO density are associated with higher energy transition states and are thus less favorable for nucleophilic attack. mdpi.com This predictive power is crucial for designing synthetic routes and understanding reaction mechanisms.
In Silico Modeling for Structural Insights and Interactions
In silico techniques, including molecular docking and conformational analysis, provide a window into the three-dimensional structure of this compound and its potential interactions with biological macromolecules.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to screen for potential biological activity by modeling the interaction between a small molecule (ligand) and a protein's binding site. Pyrimidine and pyrimidine-thiol derivatives have been docked against a wide array of biological targets, including enzymes and receptors implicated in various diseases. ekb.egtubitak.gov.tr
For instance, pyrimidine derivatives have been studied as potential inhibitors for targets such as dihydrofolate reductase (DHFR) and various kinases. mdpi.com Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In the case of this compound, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, the thiol group can be a hydrogen bond donor, and the dichlorophenyl ring can engage in hydrophobic and π-π stacking interactions. mdpi.com Docking scores, expressed in kcal/mol, provide a quantitative estimate of binding affinity.
Table 2: Example Molecular Docking Results for Pyrimidine Derivatives Against Various Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoline-Pyrido[2,3-d] Pyrimidinones | S. aureus Dihydropteroate Synthase | -8.90 | Asn11, His241, Arg239 |
| Dihydrothiouracil-Indenopyridopyrimidines | Human Topoisomerase IIβ | -10.07 | Not Specified |
| Pyridopyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Not Specified |
Note: This table presents findings from various pyrimidine-containing systems to demonstrate the application of molecular docking. mdpi.comnih.govnih.govmdpi.com
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule. Computational methods can systematically explore the rotational freedom around single bonds to find these stable structures. mdpi.com
For this compound, a key conformational variable is the torsion angle between the pyrimidine and the dichlorophenyl rings. DFT geometry optimization calculations can determine the most stable arrangement. mdpi.com Studies on similar bi-aryl systems have shown that the lowest energy conformation is often non-planar to minimize steric hindrance. mdpi.com Lattice energy calculations on different crystalline forms (polymorphs) of related heterocyclic compounds have also been used to determine their relative stability, with the more stable form generally having a more efficient molecular packing and greater density. mdpi.com
Quantum Chemical Parameters for Reactivity Prediction
From the outputs of DFT calculations, several quantum chemical parameters can be derived to provide a quantitative measure of molecular reactivity. These descriptors are based on the conceptual DFT framework and help in understanding the global and local reactivity of molecules. mdpi.com
Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These are calculated from the HOMO and LUMO energies. materialsciencejournal.org
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power to attract electrons.
Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S = 1/η): The reciprocal of hardness; a measure of reactivity.
These parameters are invaluable for comparing the reactivity of a series of related compounds. For example, molecules with lower chemical hardness (a smaller energy gap) are generally more reactive. mdpi.com
Table 3: Calculated Quantum Chemical Descriptors for a Representative Pyrimidine Derivative (4-Phenylpyrimidine)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.9161 |
| LUMO Energy | ELUMO | -1.9315 |
| Ionization Potential | I | 6.9161 |
| Electron Affinity | A | 1.9315 |
| Energy Gap | ΔE | 4.9846 |
| Electronegativity | χ | 4.4238 |
| Chemical Hardness | η | 2.4923 |
Note: Data derived from DFT/B3LYP calculations on 4-Phenylpyrimidine as an illustrative example. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of this compound. This analytical technique is contingent upon the availability of high-quality single-crystal X-ray diffraction data, which appears to be unpublished for this specific compound.
While studies on structurally related molecules, such as other substituted pyrimidine-2-thiols or compounds containing dichlorophenyl moieties, exist, the specific arrangement and nature of intermolecular interactions are highly dependent on the precise substitution pattern and the resulting crystal packing. Therefore, extrapolating data from analogous structures would not provide a scientifically accurate representation for this compound.
The generation of detailed research findings and data tables for the Hirshfeld surface analysis of this compound is not possible without access to its crystallographic information file (CIF). Future crystallographic studies on this compound would be necessary to perform such an analysis and to fully elucidate the intricate network of intermolecular forces that govern its solid-state architecture.
Structure Activity Relationship Sar Studies of 4 3,5 Dichlorophenyl Pyrimidine 2 Thiol Analogues
Methodologies for SAR Derivation in Pyrimidine-2-thiol (B7767146) Scaffolds
The derivation of SAR for pyrimidine-2-thiol scaffolds involves a combination of synthetic chemistry, biological evaluation, and computational modeling. These methodologies aim to establish a correlation between the physicochemical properties of the molecules and their biological activities. scirp.org
Combinatorial Chemistry and Parallel Synthesis: These techniques are employed to generate large libraries of pyrimidine-2-thiol analogues with diverse substitutions. By systematically altering different parts of the molecule, such as the phenyl ring or the pyrimidine (B1678525) core, researchers can rapidly explore the chemical space and identify key structural features required for activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. scirp.orgijpbs.net For pyrimidine derivatives, 2D-QSAR and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are developed. nih.gov These models use molecular descriptors—representing properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity)—to predict the activity of novel compounds and guide further synthesis. nih.gov
Molecular Docking: This computer simulation technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For pyrimidine-2-thiol analogues, docking studies help visualize the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and its biological target. mdpi.com This provides insights into why certain structural modifications enhance or diminish activity.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. By aligning a set of active molecules, a common pharmacophore model can be generated, which serves as a template for designing new compounds with potentially improved activity.
Bioisosteric Replacement: This strategy involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere). In the pyrimidine-2-thiol scaffold, the thiol group, for example, might be replaced with a hydroxyl or an amine group to assess the impact on activity and other properties like metabolic stability. nih.gov
Influence of the Dichlorophenyl Moiety on Molecular Interactions
The 4-(3,5-dichlorophenyl) group is a critical determinant of the biological activity in this class of compounds. Its influence stems from its specific electronic and steric properties, which dictate how the molecule interacts with its biological target. unina.it
The dichlorophenyl moiety significantly increases the lipophilicity of the molecule. This hydrophobicity can promote favorable interactions with nonpolar, hydrophobic pockets within a receptor's binding site. scienceopen.com The chlorine atoms are strong electron-withdrawing groups, which alters the electron distribution across the phenyl ring and can influence non-covalent interactions like halogen bonding or dipole-dipole interactions.
The substitution pattern on the phenyl ring is crucial. The 3,5-dichloro arrangement positions the chlorine atoms meta to the point of attachment to the pyrimidine ring. This specific arrangement has been shown in various scaffolds to be important for fitting into specific binding pockets. scienceopen.com Studies on related dichlorophenyl-containing compounds have demonstrated that the positioning of the chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro) can dramatically alter binding affinity and selectivity. acs.orgnih.gov For instance, in one study on imidazo[1,2-a]pyrimidine (B1208166) derivatives, a 2,4-dichlorophenyl substituent was found to be optimal for potent inhibition of the DPP4 enzyme. nih.gov The specific 3,5-dichloro pattern in the subject compound suggests a tailored fit for its intended target, where the chlorine atoms likely occupy specific sub-pockets, contributing to binding affinity.
Impact of Substitutions on the Pyrimidine Ring on Biological Potential
While the 4-(3,5-dichlorophenyl) and 2-thiol groups are core features, modifications to the remaining positions on the pyrimidine ring (C5 and C6) can significantly modulate biological activity. SAR studies have shown that both the nature and size of these substituents are important.
For many pyrimidine derivatives, the introduction of electron-withdrawing groups or specific heterocyclic rings can enhance activity. nih.gov For example, studies on various pyrimidine classes have shown that small, lipophilic groups or hydrogen bond donors/acceptors at positions 5 and 6 can influence potency and selectivity. In a series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones, the presence of unsubstituted phenyl moieties was crucial for potent inhibitory activity against BRD4 and PLK1 enzymes. mdpi.com The introduction of bulky or overly polar groups can lead to steric hindrance or unfavorable interactions, thereby reducing activity. mdpi.com
The following table summarizes the effects of various substitutions on the pyrimidine ring based on findings from related pyrimidine scaffolds.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C5 | Phenyl ethylidene-amino | Potent cytotoxicity and enzyme inhibition. mdpi.com | 5-Arylethylidene-amino-2-thiopyrimidine-4-ones |
| C5 | Unsubstituted | Often serves as a baseline for comparison. | General Pyrimidines |
| C6 | Phenyl/Aryl group | Generally important for activity; substitutions on this aryl ring can fine-tune potency. nih.gov | 4,6-Diarylpyrimidine-2-thiols |
| C6 | 4-Nitrophenyl group | Enhanced antimicrobial activity. nih.gov | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol |
| C2 (Thiol modification) | S-Alkylation | Can be used to modulate properties and may influence activity depending on the target. nih.gov | 2-Thioxopyrimidines |
Comparative SAR with Other Pyrimidine Derivatives
To fully understand the SAR of 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol, it is useful to compare it with other classes of pyrimidine derivatives where the 2-thiol group is replaced by other functionalities, such as an amino (-NH2) or a hydroxyl (-OH) group.
The 2-thiol group (and its tautomeric thione form) has distinct properties. It is a good hydrogen bond donor and acceptor and can also participate in metal chelation. Its replacement can lead to significant changes in biological activity.
Pyrimidine-2-amines: The 2-amino group is a strong hydrogen bond donor. In many kinase inhibitors, for example, the 2-aminopyrimidine (B69317) scaffold is a classic "hinge-binder," forming critical hydrogen bonds with the protein backbone. SAR studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors revealed that N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine was a potent inhibitor, highlighting the role of the substituted amino groups in activity. nih.gov
Pyrimidine-2-ols: The 2-hydroxyl group (in tautomeric equilibrium with the oxo form) is a hydrogen bond donor and acceptor. A study comparing pyrimidin-2-ol and pyrimidine-2-thiol derivatives found that both series exhibited significant biological activities, but the potency and spectrum could differ. tubitak.gov.tr For instance, certain thiol derivatives showed better antimicrobial activity against specific strains compared to their ol-counterparts, suggesting the sulfur atom plays a specific role in the mechanism of action. nih.gov
Fused Pyrimidines: Fusing another ring to the pyrimidine core, such as in pteridines or triazolo[1,5-a]pyrimidines, creates a more rigid and extensive scaffold. mdpi.comacs.org SAR studies on these fused systems often reveal strict steric and electronic requirements for activity. For example, in a series of triazolopyrimidine tubulin inhibitors, a 2,2,2-trifluoroethylamino group at a specific position was essential for high potency. acs.org This contrasts with the more flexible substitution patterns often tolerated on simple monocyclic pyrimidines.
The following table provides a comparative overview of SAR across different pyrimidine scaffolds.
| Scaffold | Key Functional Group at C2 | General SAR Findings | Example of Biological Activity |
| Pyrimidine-2-thiol | -SH (Thiol/Thione) | Activity is sensitive to substitutions on the C4 and C6 aryl rings. Electron-withdrawing groups can enhance potency. nih.gov | Antimicrobial, Enzyme Inhibition mdpi.comnih.gov |
| Pyrimidine-2-amine | -NH2 (Amino) | Often acts as a hydrogen bond donor ("hinge-binder"). Substitutions on the amino group can modulate selectivity. nih.gov | Kinase Inhibition, Cholinesterase Inhibition nih.gov |
| Pyrimidine-2-ol | -OH (Hydroxyl/Oxo) | Can act as H-bond donor/acceptor. Activity profile can differ significantly from the thiol analogue. tubitak.gov.tr | Antimicrobial, Antilipase tubitak.gov.tr |
| Triazolo[1,5-a]pyrimidine | Fused Ring System | Rigid structure with strict steric requirements. Specific fluoroalkyl groups are often required for high potency. acs.org | Anticancer (Tubulin Inhibition) acs.org |
Research on Derivatives and Analogues of 4 3,5 Dichlorophenyl Pyrimidine 2 Thiol
Synthesis of Fused Heterocyclic Systems Derived from Pyrimidine-2-thiols
The pyrimidine-2-thiol (B7767146) moiety serves as a valuable building block for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the thiol group and an adjacent nitrogen atom in the pyrimidine (B1678525) ring, leading to the formation of novel polycyclic structures.
Pyrazolopyrimidines, which are bioisosteres of purines, have garnered considerable attention due to their diverse pharmacological activities. rsc.orgresearchgate.net The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often starts from a suitably substituted pyrimidine. For instance, treatment of a pyrazolopyrimidine precursor with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) can yield the key pyrazolopyrimidine scaffold. rsc.org Another approach involves the condensation of a pyrazole-containing intermediate with thiourea (B124793). rsc.org
The synthesis of pyrazolo[1,5-a]pyrimidines frequently involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction typically proceeds through nucleophilic attack of the 5-aminopyrazole on a carbonyl carbon, followed by cyclization to form the fused pyrimidine ring. nih.gov Microwave-assisted synthesis has also been employed to achieve regioselective cyclization under solvent-free conditions. nih.gov
| Starting Material | Reagent(s) | Fused System | Reference |
| N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide | Thiourea, Sodium ethoxide | Pyrazolo[3,4-d]pyrimidine | rsc.org |
| 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate; then POCl3 | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 3-oxo-2-(2-arylhydrazinylidene) butanenitriles | 5-amino-1H-pyrazoles | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Thiazole-fused pyrimidines are another important class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of thiazolo[3,2-a]pyrimidines can be achieved through various strategies. A common method is the Hantzsch-type condensation of dihydropyrimidines with α-haloketones. biointerfaceresearch.com One-pot, three-component reactions involving a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of an acid catalyst have also been successfully employed. biointerfaceresearch.com
Furthermore, the reaction of a pyrimidine-2-thiol derivative with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) and acetic anhydride (B1165640) can lead to the formation of a thiazolo[3,2-a]pyrimidine core. nih.gov The synthesis of thiazolo[4,5-d]pyrimidines has been reported through the reaction of 4-amino-5-carbethoxy-2-mercaptopyrimidine with various reagents. nih.gov
| Starting Material | Reagent(s) | Fused System | Reference |
| Substituted 4-phenylthiazole-2-amine, Acetylacetone, Aromatic aldehydes | p-Toluene sulfonic acid | Thiazolo[3,2-a]pyrimidine | biointerfaceresearch.com |
| Pyrimidine derivative | Monochloroacetic acid, Anhydrous sodium acetate, Acetic anhydride | Thiazolo[3,2-a]pyrimidine | nih.gov |
| Thiourea, α-haloketone, Dialkyl acetylenedicarboxylate | - | Thiazole-pyrimidines | mdpi.com |
The reactivity of the pyrimidine-2-thiol scaffold extends to the synthesis of various other nitrogen bridgehead and mixed heterocyclic systems. rsc.org These complex structures are of interest due to their presence in numerous natural products with biological activity. rsc.org
For example, the hydrazinopyrimidine derivative of 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol can serve as a key starting material for the synthesis of nitrogen bridgehead compounds such as triazolo-pyrimidines and tetrazolo-pyrimidines. researchgate.net The synthesis of these systems often involves cyclization reactions with appropriate reagents. researchgate.net Additionally, the reaction of pyrimidine-2-thiol derivatives with various electrophiles can lead to the formation of diverse mixed heterocyclic systems. researchgate.net
| Starting Material | Reagent(s) | Fused System | Reference |
| Hydrazinopyrimidine derivative | CS2/KOH | researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidine | researchgate.net |
| Hydrazinopyrimidine derivative | NaNO2/HCl | Tetrazolo[1,5-c]pyrimidine | researchgate.net |
| 4-amino-3-aryl/aralkyl substituted-5-mercapto-1,2,4-triazoles | Aromatic/hetero aromatic acids | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | nih.gov |
Transformation Reactions of the Thiol Group
The thiol group in 4-(3,5-dichlorophenyl)pyrimidine-2-thiol is a key functional handle that allows for a variety of chemical transformations, including S-alkylation, S-acylation, and oxidation reactions. These modifications are crucial for diversifying the chemical space and exploring structure-activity relationships.
S-alkylation of pyrimidine-2-thiols is a straightforward and widely used method to introduce various alkyl or arylalkyl groups at the sulfur atom. This reaction typically proceeds by treating the pyrimidine-2-thiol with an alkylating agent in the presence of a base. nih.gov The resulting 2-(alkylthio)pyrimidines are versatile intermediates for further functionalization. nih.gov
S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. While less common than S-alkylation, S-acylation provides another avenue for modifying the pyrimidine-2-thiol scaffold. nih.gov
| Reaction Type | Reagent(s) | Product Type | Reference |
| S-Alkylation | Alkyl halides, Base | 2-(Alkylthio)pyrimidine | nih.gov |
| S-Acylation | Acyl chlorides, Anhydrides | 2-(Acylthio)pyrimidine | nih.govnih.gov |
The sulfur atom in pyrimidine-2-thiols can exist in different oxidation states, offering another dimension for chemical modification. The electrochemical oxidation of pyrimidine-2-thiols has been shown to afford the corresponding disulfides in excellent yields. nih.gov Theoretical studies have been conducted to understand the relative energies and structures of the thiol, its tautomeric thione form, and their corresponding dimers, disulfides, and sulfenyl radicals. nih.gov These studies indicate that the 2-pyrimidinethiol tautomer is the more dominant species in the gas phase. nih.gov
Further oxidation of the sulfur atom can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although these are generally less stable. The controlled oxidation of the thiol group can be a useful strategy for modulating the electronic properties and biological activity of the pyrimidine core.
| Starting Material | Oxidation Method | Product | Reference |
| 2-Pyrimidinethiol | Electrochemical oxidation | Disulfide | nih.gov |
| 2-(methylthio)-6-phenylthiazolo [4,5-d]pyrimidin-7(6H)-one | m-Chloroperoxybenzoic acid (mCPBA) | 2-(Methylsulfonyl)-6-phenylthiazolo [4,5-d]pyrimidin-7(6H)-one | mdpi.com |
Development of Diverse Pyrimidine-2-thiol Scaffolds in Medicinal Chemistry Research
The foundational structure of this compound offers multiple sites for chemical elaboration, enabling the generation of extensive compound libraries with varied physicochemical properties and biological activities. Medicinal chemists have systematically explored these possibilities, leading to the development of a multitude of pyrimidine-2-thiol scaffolds with applications spanning from antimicrobial to anticancer agents.
The core strategy in developing these diverse scaffolds often involves the modification of the pyrimidine ring, the thiol group, and the dichlorophenyl moiety. Such modifications aim to enhance target affinity, improve pharmacokinetic profiles, and reduce off-target effects. For instance, the thiol group is a common site for alkylation, leading to the formation of S-substituted derivatives with altered lipophilicity and potential for new interactions with biological targets.
Furthermore, the substitution pattern on the phenyl ring has been a focal point of structure-activity relationship (SAR) studies. The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the biological activity of the resulting compounds. For example, the introduction of different substituents on the phenyl ring of the pyrimidine nucleus has been shown to modulate the antimicrobial and anticancer activities of the derivatives. nih.gov
The exploration of bioisosteric replacements for the dichlorophenyl group has also been a fruitful avenue of research. Replacing this moiety with other aromatic or heterocyclic rings can lead to compounds with novel biological activities and improved drug-like properties. This approach allows for the fine-tuning of the molecule's interaction with its biological target.
The versatility of the pyrimidine-2-thiol scaffold is further demonstrated by its use as a building block in the synthesis of more complex heterocyclic systems. The reactivity of the thiol and the nitrogen atoms in the pyrimidine ring facilitates the construction of fused-ring systems, leading to the creation of novel chemical entities with unique three-dimensional structures and biological profiles.
The following interactive table provides a summary of various pyrimidine-2-thiol derivatives and their reported biological activities, illustrating the diverse applications of this important scaffold in medicinal chemistry.
Interactive Data Table of Pyrimidine-2-thiol Derivatives and Their Biological Activities
| Compound Name | Structure | Biological Activity |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | Antimicrobial |
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | Antimicrobial |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | Antimicrobial |
| 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₇H₁₃N₃O₃S | Cytotoxic |
| 2-((4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)thio)-N-phenylacetamide | C₂₄H₁₈ClN₃OS | Anticancer |
The systematic exploration of the chemical space around the this compound core continues to yield promising new molecules. The development of these diverse pyrimidine-2-thiol scaffolds highlights the enduring importance of this heterocyclic motif in the quest for novel therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 4-(3,5-Dichlorophenyl)pyrimidine-2-thiol, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Step 1 : Reacting 3,5-dichlorophenylboronic acid with a pyrimidine precursor (e.g., 2-thiopyrimidine derivatives) under Suzuki coupling conditions (Pd catalysis, inert atmosphere).
- Step 2 : Thiolation via Lawesson’s reagent or thiourea derivatives to introduce the thiol group .
- Optimization : Reaction temperature (80–120°C), solvent choice (DMF or THF for solubility), and pH control (neutral to mildly basic) are critical to avoid side products like disulfide formation .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- NMR : and NMR verify aromatic proton environments and substituent positions. The thiol proton (SH) may appear as a broad peak at ~3.5–4.0 ppm .
- X-ray Crystallography : Single-crystal diffraction confirms bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles between the pyrimidine and dichlorophenyl rings .
- Elemental Analysis : Validates purity (>97%) and stoichiometry .
Q. How is the biological activity of this compound assessed in preliminary studies?
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using microdilution methods (MIC values).
- Mechanistic insights : Thiol groups may interact with microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding or covalent inhibition .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Catalyst screening : Use Pd/XPhos complexes for Suzuki coupling to enhance efficiency (yield >85%) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of thiols) and improve reproducibility .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization in ethanol removes disulfide byproducts .
Q. What strategies address conflicting spectroscopic data for derivatives of this compound?
- Comparative analysis : Cross-validate NMR shifts with computational tools (e.g., DFT calculations) .
- Isotopic labeling : Use -labeled thiols to distinguish SH protons from solvent peaks in complex matrices .
- High-resolution MS : Resolve ambiguities in molecular ion fragmentation patterns .
Q. How does modifying substituents (e.g., replacing Cl with CF3_33) affect reactivity and bioactivity?
- Electron-withdrawing groups : CF at the 3,5-positions increases electrophilicity, enhancing nucleophilic attack on pyrimidine (kinetic studies show 2x faster reaction vs. Cl) .
- Bioactivity : Fluorinated analogs show improved lipophilicity (logP ~2.5) and 10–20% higher antifungal activity in agar diffusion assays .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., CYP450). The thiol group forms a critical hydrogen bond with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
Q. How are degradation pathways analyzed under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions.
- HPLC-MS : Identify degradation products (e.g., sulfonic acid derivatives at RT ~12.3 min) .
- Kinetic modeling : Calculate half-life (t) at 40°C (e.g., t = 48 hrs in pH 7.4 buffer) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
